molecular formula C12H16ClNO2 B1432052 trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride CAS No. 874367-19-8

trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B1432052
CAS No.: 874367-19-8
M. Wt: 241.71 g/mol
InChI Key: LBUJDEHQFGPGOH-DHXVBOOMSA-N
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Description

trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is a heterocyclic compound featuring a pyrrolidine ring substituted with a phenyl group at the 4-position and a methyl ester group at the 3-position. The trans configuration of the substituents ensures spatial arrangement critical for its pharmacological interactions. This compound serves as a versatile intermediate in pharmaceutical research, particularly in synthesizing molecules targeting neurological and metabolic disorders. Its pyrrolidine core contributes to conformational rigidity, while the ester group enhances reactivity for further derivatization .

Properties

IUPAC Name

methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUJDEHQFGPGOH-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874367-19-8
Record name rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride
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Preparation Methods

Common Synthetic Routes

While direct literature specifically detailing the preparation of trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is limited, analogous synthetic strategies for related pyrrolidine derivatives provide insight into effective methods:

  • Cyclization Reactions : Pyrrolidine rings are often constructed via cyclization of open-chain precursors containing amine and carboxylate functionalities. Control over stereochemistry is achieved by chiral auxiliaries or catalysts.

  • Chiral Resolution and Catalysis : Enantiomeric purity is commonly ensured by chiral resolution techniques such as chiral HPLC or supercritical fluid chromatography (SFC), or by asymmetric synthesis using chiral catalysts.

  • Salt Formation : Conversion to the hydrochloride salt is typically performed by treatment with hydrochloric acid in an appropriate solvent, facilitating crystallization of the salt form.

Specific Preparation Methodology

Based on available data from GlpBio and related chemical suppliers, the preparation of this compound involves:

  • Step 1: Synthesis of the free base trans-Methyl 4-phenylpyrrolidine-3-carboxylate

    This step typically involves the formation of the pyrrolidine ring bearing the phenyl substituent at the 4-position and the methyl ester at the 3-position. The trans stereochemistry is controlled via stereoselective synthesis or resolution.

  • Step 2: Conversion to Hydrochloride Salt

    The free base is dissolved in an appropriate solvent system (e.g., methanol, ethanol, or water). Hydrochloric acid is added dropwise under controlled temperature conditions to precipitate the hydrochloride salt. Physical methods such as vortexing, ultrasound, or gentle heating (hot water bath) assist in dissolving and crystallization.

  • Step 3: Purification

    The hydrochloride salt is purified by recrystallization from solvents such as ethanol/ethyl acetate or by other chromatographic techniques to ensure high purity and yield.

Solubility and Stock Solution Preparation

GlpBio provides detailed data on preparing stock solutions of this compound, which is critical for downstream applications and formulation:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.137 20.6851 41.3702
5 mM Solution Volume (mL) 0.8274 4.137 8.274
10 mM Solution Volume (mL) 0.4137 2.0685 4.137

These volumes correspond to the solvent required to prepare stock solutions at the specified molarities, facilitating precise dosing and formulation.

In Vivo Formulation Preparation

For biological studies, the compound is formulated in vivo by:

  • Preparing a DMSO master stock solution by dissolving the compound in DMSO.
  • Sequential addition of co-solvents such as PEG300, Tween 80, and distilled water or corn oil with mixing and clarification at each step.
  • Ensuring clarity of the solution before proceeding to the next solvent addition, aided by vortexing, ultrasound, or heating.

This stepwise solvent addition ensures solubility and stability of the compound for in vivo administration.

Comparative Analysis of Preparation Methods

Aspect Cyclization & Chiral Resolution Direct Salt Formation from Free Base In Vivo Formulation Preparation
Stereochemical Control High, via chiral catalysts or resolution Dependent on precursor purity Not applicable
Yield Moderate to high depending on route High for salt formation step N/A
Purity High after resolution High after recrystallization Dependent on stock solution quality
Scalability Moderate, complex steps High, simple salt formation Dependent on formulation volume
Safety Requires handling of reagents and catalysts Mild conditions Mild, formulation solvents

Notes on Related Synthetic Advances

While direct patents or publications on this compound are scarce, methods for related pyrrolidine derivatives emphasize:

  • Use of tetramethylguanidine or alkoxide bases for cyclization steps to improve yield and stereoselectivity.
  • Telescoped processes that avoid intermediate isolation to increase efficiency.
  • Catalytic hydrogenation and reduction steps using palladium on charcoal and formic acid derivatives for related piperidine carboxylate hydrochlorides, indicating potential analogous approaches for pyrrolidine derivatives.

Summary Table of Preparation Conditions

Step Reagents/Conditions Notes
Cyclization Chiral catalyst/base (e.g., KOtBu, tetramethylguanidine) Controls trans stereochemistry
Resolution Chiral HPLC or SFC Ensures enantiomeric purity
Salt Formation HCl in methanol/ethanol, vortex/ultrasound Produces hydrochloride salt, crystallization
Purification Recrystallization (ethanol/ethyl acetate) Enhances purity
Formulation DMSO, PEG300, Tween 80, water or corn oil For in vivo use

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is utilized as a key intermediate in synthesizing various pharmaceuticals, particularly analgesics and anti-inflammatory agents. Its structural properties allow for the development of compounds with enhanced efficacy in pain management and inflammation reduction .

Neuroscience Research

This compound plays a crucial role in studies investigating neurotransmitter systems. It has been shown to interact with dopaminergic and serotonergic pathways, making it a valuable tool for understanding conditions such as depression and anxiety. Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting these pathways .

Chiral Synthesis

The chiral nature of this compound makes it an essential component in asymmetric synthesis. This application is particularly important in drug development, as chiral compounds often exhibit different biological activities compared to their non-chiral counterparts, leading to more effective treatments with fewer side effects .

Biochemical Assays

The compound is employed in various biochemical assays to evaluate enzyme activity and receptor binding. These studies help researchers understand metabolic pathways and drug interactions, providing insights into the compound's mechanism of action .

Anticonvulsant Activity

In a study assessing the anticonvulsant properties of various pyrrolidine derivatives, this compound demonstrated significant effects in animal models. The modulation of GABAergic transmission was identified as a key mechanism contributing to its anticonvulsant activity .

Inhibition of Bacterial Secretion Systems

Research has indicated that related compounds may inhibit bacterial type III secretion systems, suggesting potential applications in antimicrobial therapy. This finding highlights the compound's versatility beyond neurological applications, opening avenues for developing treatments against resistant bacterial strains .

Comparative Analysis of Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
trans-Methyl 4-phenylpyrrolidine-3-carboxylate HClPyrrolidine ring with phenyl groupAnticonvulsant propertiesHydrochloride form enhances solubility
4-Phenylpyrrolidine-3-carboxylic acidPyrrolidine ring with carboxylic acidEnzyme interactionDifferent stereochemistry affects activity
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate HClAltered methylation patternPotentially different receptor interactionsUnique methylation alters binding affinity

Mechanism of Action

The mechanism of action of trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine (F) and bromine (Br) substituents increase molecular polarity and metabolic stability. Bromine’s larger atomic radius may enhance halogen bonding in receptor interactions .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. Fluorinated derivatives (e.g., 4-fluorophenyl) exhibit higher lipophilicity (logP ~1.8) than the parent phenyl compound (logP ~1.5), influencing blood-brain barrier penetration .
  • Stability : Brominated analogs (e.g., 4-bromophenyl) may exhibit lower thermal stability due to weaker C-Br bonds, requiring controlled storage .

Pharmacological Relevance

  • 4-Fluorophenyl Derivative : Demonstrated enhanced selectivity for serotonin receptors in preclinical studies, attributed to fluorine’s electronegativity optimizing receptor-ligand interactions .
  • 4-Bromophenyl Derivative : Used in proteolysis-targeting chimeras (PROTACs) due to bromine’s role in facilitating hydrophobic protein binding .
  • Ethyl 3,4-Difluorophenyl Analog : Shows promise in antimicrobial applications, with fluorine atoms reducing susceptibility to enzymatic degradation .

Biological Activity

trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a phenyl group and a carboxylate moiety. The hydrochloride form enhances its solubility, making it more suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects:

  • Receptor Binding : The compound is believed to interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting anticonvulsant properties.
  • Enzyme Modulation : It may also inhibit or activate certain enzymes involved in metabolic pathways, contributing to its therapeutic potential in conditions like epilepsy or other neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticonvulsant Activity : In a study assessing various pyrrolidine derivatives, this compound demonstrated significant anticonvulsant effects in animal models. The compound's ability to modulate GABAergic transmission was highlighted as a key mechanism.
  • Inhibition of Type III Secretion System : Research indicated that related compounds could inhibit bacterial secretion systems, suggesting potential applications in antimicrobial therapy. The modulation of secretion pathways may be relevant for developing treatments against resistant bacterial strains .
  • Comparative Studies : A comparative analysis with structurally similar compounds revealed that variations in substituents significantly affect the biological activity. For instance, the presence of different side chains altered receptor binding affinities and enzyme interactions, underscoring the importance of structural optimization in drug development.

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
trans-Methyl 4-phenylpyrrolidine-3-carboxylate HClPyrrolidine ring with phenyl groupAnticonvulsant propertiesHydrochloride form enhances solubility
4-Phenylpyrrolidine-3-carboxylic acidPyrrolidine ring with carboxylic acidEnzyme interactionDifferent stereochemistry affects activity
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate HClAltered methylation patternPotentially different receptor interactionsUnique methylation alters binding affinity

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization. Its applications span across various fields:

  • Medicinal Chemistry : As a lead compound for drug development targeting neurological disorders.
  • Biological Research : Serving as a model for studying pyrrolidine derivatives' interactions within biological systems.
  • Industrial Chemistry : Utilized in synthesizing specialty chemicals due to its unique structural properties .

Q & A

Basic: What are the established synthetic routes for trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride?

Answer:
The synthesis typically involves multi-step protocols, including cyclization, carboxylation, and hydrochloride salt formation. A common approach is the use of pyrrolidine precursors functionalized with phenyl and ester groups. For example, intermediates like (±)-trans-methyl 4-aryl-pyrrolidine-3-carboxylate derivatives (e.g., ) are synthesized via nucleophilic substitution or cross-coupling reactions. The final hydrochloride salt is often obtained by treating the free base with HCl in a polar solvent (e.g., ethanol or acetone). Methodological optimization should prioritize solvent selection (e.g., DMF vs. THF) and catalyst loading to minimize side products .

Basic: How is the stereochemical configuration of the trans isomer confirmed?

Answer:
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Programs like SHELXL ( ) refine crystal structures, while ORTEP-III ( ) generates thermal ellipsoid diagrams to visualize spatial arrangements. Complementary techniques include:

  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between protons on C3 and C4 of the pyrrolidine ring distinguish cis (smaller 3J^3J) vs. trans (larger 3J^3J) configurations.
  • Polarimetry : Optical rotation measurements correlate with enantiomeric purity .

Advanced: How does stereochemistry influence the compound’s reactivity or biological activity?

Answer:
The trans configuration stabilizes specific conformations due to reduced steric hindrance between the phenyl and ester groups. For example, in mycobacterial acid analogs ( ), trans-methyl cyclopropane groups enhance membrane interaction compared to cis isomers. Computational modeling (e.g., DFT calculations) can predict binding affinities to biological targets, while kinetic studies (e.g., Arrhenius plots) reveal steric effects on reaction rates. Contradictions in activity data may arise from impurities in diastereomeric mixtures, necessitating HPLC purity checks (≥98%) .

Advanced: How can reaction protocols be optimized to reconcile yield and green chemistry principles?

Answer:
highlights trade-offs between yield and environmental impact. For example, iodobenzene in Heck reactions lowers energy use but increases toxicity. To optimize:

  • Catalyst selection : Use Pd(OAc)2_2 at <1 mol% to reduce heavy metal waste.
  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity.
  • Microwave-assisted synthesis : Reduces reaction time from 28 h to 1 h ( ).
    Life-cycle assessment (LCA) tools () should quantify trade-offs between atom economy and E-factor .

Advanced: What analytical methods resolve contradictions in purity or stability data?

Answer:
Contradictions often arise from degradation products or residual solvents. A tiered approach is recommended:

HPLC-MS : Detects impurities at <0.1% levels ( ).

Karl Fischer titration : Quantifies water content, critical for hydrochloride salt stability.

Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks to identify degradation pathways (e.g., ester hydrolysis).
Method validation should follow ICH guidelines, including robustness testing across pH and temperature ranges .

Advanced: How is computational modeling applied to predict physicochemical properties?

Answer:
Molecular dynamics (MD) simulations and COSMO-RS predict solubility, logP, and pKa. For example:

  • Solubility : Simulate solvation free energy in water vs. ethanol.
  • logP : Use fragment-based methods (e.g., Crippen’s approach) to estimate partitioning.
    Validation against experimental data (e.g., shake-flask assays) is critical. ’s workflow for mycobacterial acids can be adapted for this compound .

Basic: What are the key safety considerations during handling and storage?

Answer:

  • PPE : Use nitrile gloves and N95 masks to avoid inhalation ().
  • Storage : Keep in amber vials under argon at -20°C to prevent hygroscopic degradation.
  • Waste disposal : Neutralize acidic residues with NaHCO3_3 before incineration ().

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
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trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride

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